molecular formula C15H16BrF2N3O B10955060 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide

Cat. No.: B10955060
M. Wt: 372.21 g/mol
InChI Key: JOWJXNZHZFAIAP-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Amidation: The brominated pyrazole is then reacted with 2,5-difluoroaniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms in the molecule can lead to unique interactions with biological targets and distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H16BrF2N3O

Molecular Weight

372.21 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,5-difluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C15H16BrF2N3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-13-6-11(17)4-5-12(13)18/h4-6,8H,7H2,1-3H3,(H,19,22)

InChI Key

JOWJXNZHZFAIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=C(C=CC(=C2)F)F)C)Br

Origin of Product

United States

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